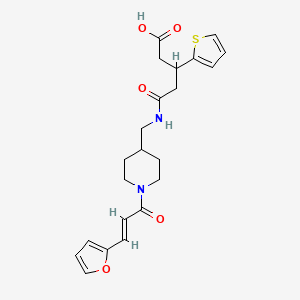

3-(4-bromophenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

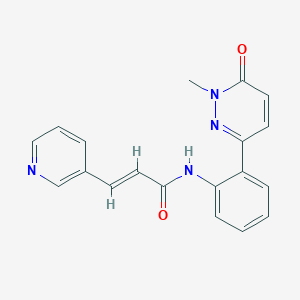

“3-(4-bromophenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime” is a complex organic compound. It contains a bromophenyl group, a dichlorobenzyl group, and an oxime moiety. Oxime ethers are a class of compounds containing the >C=N-O-R moiety . The presence of this moiety affects the biological activity of the compounds .

Synthesis Analysis

The synthesis of oxime ethers involves the reaction of oxime (ketones or aldehydes derivatives) with alkyl or aryl halogen . This process allows for the combination of different structural elements into one molecule, potentially leading to compounds that exhibit various biological activities .

Molecular Structure Analysis

The molecular structure of “3-(4-bromophenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime” would be expected to contain a bromophenyl group, a dichlorobenzyl group, and an oxime moiety. The exact structure would depend on the specific arrangement and bonding of these groups.

Chemical Reactions Analysis

The specific chemical reactions that “3-(4-bromophenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime” would undergo would depend on its exact molecular structure and the conditions under which it is stored or used. Oxime ethers, in general, can participate in a variety of chemical reactions due to the presence of the >C=N-O-R moiety .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-bromophenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime” would depend on its exact molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions.

Applications De Recherche Scientifique

Antimicrobial Activity

Oxime ethers, including our compound of interest, have been investigated for their antimicrobial properties. These compounds exhibit bactericidal and fungicidal activities. While specific studies on this particular compound are limited, its structural features suggest potential antimicrobial effects. Researchers continue to explore its application in combating microbial infections .

Antidepressant Activity

The >C=N-O-R moiety has been associated with antidepressant properties. Although direct studies on our compound are scarce, its structural resemblance to known antidepressants warrants further investigation. Understanding its impact on neurotransmitter systems and receptor interactions could reveal novel antidepressant mechanisms .

Anticancer Activity

Oxime ethers have attracted attention in cancer research due to their diverse biological effects. While data on our compound’s direct anticancer activity are lacking, its unique structure may contribute to tumor inhibition or apoptosis. Collaborative efforts between chemists and oncologists could unveil its potential as an anticancer agent .

Herbicidal Activity

The >C=N-O-R moiety has relevance in herbicidal compounds. Although specific studies on our compound are not readily available, its potential as a herbicide warrants exploration. Researchers may investigate its effects on plant growth, photosynthesis, and weed control .

Drug Development

While not yet a drug itself, our compound shares structural features with existing medications. For instance:

- Oxiconazole : An antifungal drug, which contains an acetophenone-oxime moiety, has clinical applications .

- Ridogrel : An orally active thromboxane synthase inhibitor and thromboxane A2 receptor antagonist, features an oxime ether derivative .

Liquid Crystal Polymers

Interestingly, 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole, a related compound, serves as a key intermediate in the synthesis of liquid crystal polymers. These polymers find applications in materials science and display ordered liquid crystal phases .

Mécanisme D'action

Target of Action

The primary targets of the compound “3-(4-bromophenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime” are currently unknown

Mode of Action

It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two different organic groups, one electrophilic and one nucleophilic, facilitated by a palladium catalyst .

Biochemical Pathways

Based on its structural similarity to other compounds, it may be involved in carbon-carbon bond forming reactions, such as the suzuki–miyaura cross-coupling .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

Safety and Hazards

Orientations Futures

The future research directions for “3-(4-bromophenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime” could include further studies on its synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards . These studies could help to better understand this compound and its potential applications.

Propriétés

IUPAC Name |

(3E)-1-(4-bromophenyl)-3-[(2,4-dichlorophenyl)methoxyimino]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrCl2NO2/c17-13-4-1-11(2-5-13)16(21)7-8-20-22-10-12-3-6-14(18)9-15(12)19/h1-6,8-9H,7,10H2/b20-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKWKGIZXMXGDM-DNTJNYDQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)C/C=N/OCC2=C(C=C(C=C2)Cl)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrCl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-bromophenyl)-3-oxopropanal O-(2,4-dichlorobenzyl)oxime | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2420321.png)

![3-[(4-Methyl-1,3-thiazol-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2420323.png)

![1-(2-Methylphenyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2420331.png)

![tert-butyl N-{2-[(2-aminophenyl)formamido]ethyl}carbamate](/img/structure/B2420333.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2420334.png)

![2-(Chloromethyl)-1-methylimidazo[4,5-c]pyridine;hydrochloride](/img/structure/B2420337.png)